LY-411575 (isomer 2)

Alzheimer's Disease Amyloid-beta Notch Signaling

LY-411575 (isomer 2) is the precise (2R,2S,7S) stereoisomer essential for reproducible γ-secretase inhibition studies. Substitution with other isomers compromises potency (Notch IC50=0.39 nM, Aβ IC50=0.082 nM) and introduces data variability. This compound is a critical tool for Notch and APP pathway research, validated in stem cell differentiation and Alzheimer's models. Ensure experimental integrity by sourcing the exact stereoisomer.

Molecular Formula C26H23F2N3O4
Molecular Weight 479.5 g/mol
Cat. No. B1150012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-411575 (isomer 2)
Synonyms(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid
Molecular FormulaC26H23F2N3O4
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
InChIInChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23+/m1/s1
InChIKeyULSSJYNJIZWPSB-ILFDSTAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide: (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide – A High-Potency γ-Secretase Inhibitor for Neurodegeneration and Stem Cell Research


(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide (also known as LY-411575 isomer 1) is a small-molecule, cell-permeable dibenzazepine-based inhibitor of the γ-secretase enzyme complex [1]. The compound is a stereoisomer of LY-411575, a well-characterized and potent γ-secretase inhibitor that blocks the cleavage of both amyloid precursor protein (APP) and Notch receptors [2]. It is primarily utilized as a research tool to interrogate the roles of Notch and APP signaling in processes such as neurogenesis, stem cell differentiation, and T-cell development, and to reduce amyloid-beta production in cellular and animal models of Alzheimer's disease [3].

Why Generic Substitution is Not an Option: Critical Stereochemical and Potency Differences in (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide


The activity of γ-secretase inhibitors within the dibenzazepine class is exquisitely dependent on stereochemistry, rendering simple substitution with a generic 'LY-411575' or a des-hydroxy analog scientifically unsound and a potential source of irreproducible data [1]. The target compound possesses a specific (2R, 2S, 7S) stereochemical configuration that differentiates it from the parent (2S, 2S, 7S) LY-411575 and the deshydroxy analog YO-01027. Subtle changes in the three chiral centers of the dibenzazepine core have been shown to drastically alter binding affinity and functional inhibition of the γ-secretase complex, with some diastereomers demonstrating significantly reduced activity [2]. Furthermore, deshydroxy analogs like YO-01027 exhibit over a 30-fold reduction in potency for APP/Notch cleavage compared to the target compound's class . Therefore, procurement of the exact stereoisomer is mandatory for studies requiring the specific potency and selectivity profile characteristic of this LY-411575 isomer.

Product-Specific Quantitative Evidence Guide: (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide vs. Key Analogs


Superior In Vitro Potency for γ-Secretase Inhibition Compared to Deshydroxy Analog

The target compound belongs to the LY-411575 isomer class, which demonstrates substantially greater potency in inhibiting γ-secretase-mediated cleavage of APP and Notch than its deshydroxy analog, YO-01027 (also known as Dibenzazepine or DBZ). This difference is a critical factor for experiments where complete pathway suppression is required [1].

Alzheimer's Disease Amyloid-beta Notch Signaling

Defined Notch S3 Cleavage Inhibition Enables Precise Pathway Modulation

The target compound exhibits a well-characterized, potent inhibition of Notch S3 cleavage, a key step in the activation of the Notch signaling pathway. This is a distinct and quantifiable effect that differentiates it from γ-secretase modulators (GSMs) which may shift APP processing without blocking Notch, and from some less potent inhibitors where Notch inhibition may be incomplete [1].

Notch Signaling Stem Cell Differentiation T-cell Development

Stereochemistry Dictates Functional Activity and Differentiates from Inactive Diastereomers

The biological activity of the dibenzazepine class is strictly dependent on stereochemistry. The target compound is a specific diastereomer with a (2R, 2S, 7S) configuration, which is distinct from the parent LY-411575 (2S, 2S, 7S) and other inactive or less active isomers. Synthesis of the diastereomers has shown that the individual isomers exhibit differential biological activity, with some being significantly less potent [1].

Stereochemistry Structure-Activity Relationship Chiral Separation

Best Research and Industrial Application Scenarios for (2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide


Elucidating the Role of Notch Signaling in T-Cell Development and Immune Function

The potent and well-characterized inhibition of Notch S3 cleavage (IC50 = 0.39 nM) makes this compound an ideal tool for dissecting the role of Notch signaling in hematopoiesis and immune cell differentiation. Researchers can use this compound to induce a complete and specific blockade of Notch activation in in vitro models of thymocyte development or in ex vivo studies of immune cell function, as demonstrated in studies showing altered lymphopoiesis [1].

Investigating Amyloid-Beta Reduction in Preclinical Models of Alzheimer's Disease

For studies aimed at reducing amyloid-beta (Aβ) production, this compound offers the high potency (IC50 = 0.082 nM) required to achieve significant Aβ lowering in cellular and animal models. Its use is supported by evidence that chronic treatment with the LY-411575 class can inhibit Aβ production and alter APP processing, providing a robust benchmark for evaluating novel therapeutic strategies or understanding disease mechanisms in Alzheimer's research [2].

Controlling Stem Cell Fate and Promoting Directed Differentiation

The compound's ability to potently inhibit Notch signaling is a key tool for protocols aiming to direct the differentiation of pluripotent stem cells toward specific lineages, such as neurons or pancreatic beta cells. By adding this inhibitor to culture media, researchers can block endogenous Notch signals that would otherwise maintain cells in a progenitor state, thereby promoting synchronous and efficient differentiation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-411575 (isomer 2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.